molecular formula C13H9F4NO B7837915 2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

Cat. No.: B7837915
M. Wt: 271.21 g/mol
InChI Key: OIFAEDYTPXZEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds featuring the biphenyl scaffold and fluorine/substituted alkoxy groups are of significant interest in the development of novel bioactive molecules. The strategic incorporation of fluorine and the trifluoromethoxy group is a established strategy in modern drug design. These modifications are known to profoundly influence a compound's properties, such as enhancing its metabolic stability, modulating lipophilicity, and affecting membrane permeability, which can lead to improved pharmacokinetic profiles . While the specific biological activity of this exact compound may be under investigation, structurally similar molecules, such as those containing trifluoromethyl or trifluoromethoxy groups, have demonstrated relevance in pharmaceutical research. For instance, some are investigated as positive allosteric modulators of specific receptors , while others are explored for their potential interaction with targets like the peroxisome proliferator-activated receptor delta . This amine is a versatile building block for synthesizing more complex molecules. Its aromatic amine functionality makes it a suitable precursor for the preparation of various derivatives, including amides, imines, and heterocyclic systems. Researchers can utilize this compound to develop targeted libraries for high-throughput screening or as a key intermediate in lead optimization programs. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-2-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-10-4-2-1-3-9(10)8-5-6-11(18)12(7-8)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFAEDYTPXZEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 2 Fluoro 3 Trifluoromethoxy Biphenyl 4 Amine

Transformations of the Amine Group

The primary amine (-NH₂) group is the most reactive site on the molecule for a majority of common organic transformations. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, allows it to readily react with a wide array of electrophilic species.

The lone pair of electrons on the nitrogen atom of 2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine makes it a competent nucleophile, capable of reacting with various electrophiles such as alkyl halides and epoxides. These reactions lead to the formation of secondary or tertiary amines, thereby expanding the molecular complexity. For instance, in the presence of a mild base to neutralize the generated acid, the amine can be alkylated. However, the nucleophilicity of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system. The reaction selectivity can sometimes be an issue, with the potential for over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts.

One of the most robust and high-yielding transformations for primary aromatic amines is acylation to form stable amide derivatives. This reaction is fundamental in medicinal chemistry and materials science. This compound can be readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct (e.g., HCl). researchgate.net The resulting amides are valuable synthetic intermediates and are often found in biologically active molecules. escholarship.orgnih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A wide variety of functional groups can be introduced through this method, making it a versatile strategy for derivatization. nih.gov

Acylating AgentProduct StructureProduct NameTypical Conditions
Acetyl Chloride (CH₃COCl)Structure of N-(2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetamideN-(2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetamidePyridine or Triethylamine, CH₂Cl₂, 0 °C to RT
Benzoyl Chloride (C₆H₅COCl)Structure of N-(2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)benzamideN-(2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)benzamidePyridine, THF, 0 °C to RT
Acetic Anhydride ((CH₃CO)₂O)Structure of N-(2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetamideN-(2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetamideHeat or acid/base catalyst

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.org This transformation is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. mdpi.comnih.gov The reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product. mdpi.com The synthesis of fluorinated imines is of significant interest as these compounds are valuable pharmacophores and synthetic intermediates. nih.gov Various reagents and conditions can be employed, including mechanochemical methods that can provide good to excellent yields without the need for extensive purification. nih.gov

Carbonyl CompoundProduct StructureProduct Name (General)Typical Conditions
Benzaldehyde (C₆H₅CHO)Structure of (E)-N-benzylidene-2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine(E)-N-benzylidene-2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amineToluene, p-TsOH, Dean-Stark trap
Acetone ((CH₃)₂CO)Structure of N-(propan-2-ylidene)-2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amineN-(propan-2-ylidene)-2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amineAcid catalyst (e.g., H₂SO₄), heat
4-Fluorobenzaldehyde (FC₆H₄CHO)Structure of (E)-N-(4-fluorobenzylidene)-2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine(E)-N-(4-fluorobenzylidene)-2'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amineEthanol, reflux

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (SEAr) reactions on this compound are predicted to be highly regioselective due to the strong directing effects of the substituents.

Given that Ring A is highly activated, electrophilic attack will predominantly occur on this ring. The amino group is a powerful ortho, para-director. rsc.org In this specific molecule, the positions ortho to the amino group are C3 and C5, and the para position is already part of the biphenyl linkage. Therefore, electrophiles are expected to attack the C3 and C5 positions. Steric hindrance from the adjacent biphenyl ring system might influence the ratio of substitution at these two positions.

Ring B is deactivated towards electrophilic substitution. However, if a reaction were forced to occur on this ring, the directing effects of the fluoro and trifluoromethoxy groups would determine the position of substitution. The fluoro group is an ortho, para-director, and the trifluoromethoxy group is also considered an ortho, para-director, albeit a deactivating one. beilstein-journals.org The interplay of these two groups would lead to a complex mixture of products, with substitution likely directed to positions that are ortho or para to the fluorine and ortho or para to the trifluoromethoxy group, while also considering the steric hindrance and the combined deactivating effects.

It is important to note that the strongly basic nature of the amino group can lead to complications in SEAr reactions that use strong acids as catalysts (e.g., nitration, sulfonation, Friedel-Crafts reactions), as the amine can be protonated to form an ammonium salt. The -NH3+ group is a strong deactivating and meta-directing group. To avoid this, the amino group is often protected, for example, as an acetamide (B32628) (-NHCOCH3), before carrying out the electrophilic substitution. The acetamido group is still an ortho, para-director but is less activating than the amino group, which can help to control the reactivity and prevent polysubstitution.

Oxidative Transformations

The 4-amine group is the most susceptible site for oxidative transformations in this compound. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, azoxy, and azo compounds, depending on the oxidant and reaction conditions. acs.org

For instance, oxidation with strong oxidizing agents like trifluoroperacetic acid has been shown to convert aromatic amines to the corresponding nitro compounds. documentsdelivered.com The presence of electron-withdrawing groups on the aromatic ring can influence the susceptibility of the amine to oxidation. The electron-rich nature of the amine-bearing ring in this molecule suggests it would be readily oxidized.

The biphenyl core itself is generally stable to oxidation under typical conditions. However, under harsh oxidative conditions, degradation of the aromatic rings can occur. The substituents on Ring B (-F and -OCF3) are generally stable to oxidation.

Functionalization of C-H Bonds (e.g., Metal-Catalyzed)

Metal-catalyzed C-H bond functionalization represents a powerful strategy for the derivatization of aromatic compounds. In the context of this compound, several possibilities exist, often guided by the directing effects of the existing functional groups.

The amino group itself, or more commonly a derivative of it (e.g., an amide or a transiently installed directing group), can act as a directing group for ortho-C-H functionalization. nih.govrsc.org For example, after conversion to an amide, palladium-catalyzed C-H arylation or alkylation could potentially be directed to the C3 and C5 positions.

The fluorine atom can also act as a directing group in some metal-catalyzed C-H activation reactions. The reactivity of C-H bonds ortho to a fluorine substituent can be enhanced towards metal centers, enabling selective functionalization at that position. nih.govacs.org This could potentially allow for the functionalization of the C3' position on Ring B.

While the trifluoromethoxy group is not a classical directing group for C-H activation, its strong electronic effect can influence the regioselectivity of reactions directed by other groups.

Furthermore, remote C-H functionalization of biphenyl systems has been developed, where a directing group on one ring can direct the functionalization of a C-H bond on the other ring, typically at the meta or para position. escholarship.orgnih.gov For this compound, derivatization of the amino group into a suitable directing group could potentially enable C-H functionalization on Ring B.

The feasibility and outcome of these C-H functionalization reactions would be highly dependent on the specific catalyst system, directing group (if any), and reaction conditions employed.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the environment of specific nuclei like fluorine.

Proton (¹H) NMR

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons on both phenyl rings and the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons. The protons on the amine-bearing ring would be influenced by the electron-donating amine group, while protons on the other ring would be affected by the fluorine and trifluoromethoxy substituents.

Interactive Data Table: Expected ¹H NMR Data (Hypothetical)

Protons Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Aromatic CH 6.5 - 7.5 d, t, dd, m 2 - 9
Amine NH₂ 3.5 - 5.0 br s N/A

Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Carbon (¹³C) NMR

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The biphenyl (B1667301) core would display signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the fluorine atom would show a large one-bond coupling (¹JCF), and the trifluoromethoxy carbon would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine (¹⁹F) NMR

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. This spectrum would be expected to show two distinct signals: one for the single fluorine atom on the biphenyl ring and another for the trifluoromethoxy (-OCF₃) group. The chemical shift of the ring fluorine would be indicative of its position relative to the other substituents. The -OCF₃ group would likely appear as a singlet at a characteristic chemical shift.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For 2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine, key expected absorption bands would include N-H stretching vibrations for the primary amine, C-N stretching, C-F stretching, and C-O-C stretching for the trifluoromethoxy group, as well as aromatic C-H and C=C stretching.

Interactive Data Table: Expected IR Absorption Bands (Hypothetical)

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H Stretch (Amine) 3300 - 3500 Two bands, characteristic of a primary amine
Aromatic C-H Stretch 3000 - 3100 Sharp peaks
C=C Stretch (Aromatic) 1450 - 1600 Multiple bands
C-O-C Stretch (Ether) 1000 - 1300 Strong absorption
C-F Stretch 1000 - 1400 Strong, characteristic absorptions

Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₉F₄NO. The fragmentation pattern under electron ionization (EI) would likely involve cleavage of the biphenyl linkage and loss of substituents, providing further structural evidence.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the dihedral angle between the two phenyl rings, offering an unambiguous confirmation of the molecular geometry and intermolecular interactions. As of now, no crystallographic data for this specific compound has been deposited in crystallographic databases.

Computational and Theoretical Investigations of 2 Fluoro 3 Trifluoromethoxy Biphenyl 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. For a compound like 2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine, these methods can predict its geometry, orbital energies, and spectroscopic characteristics, offering insights into its stability and reactivity.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed for optimizing molecular geometries and calculating vibrational frequencies of complex organic molecules, including fluorinated biphenyls. researchgate.netnih.gov A typical DFT study of this compound would involve selecting an appropriate functional and basis set.

Commonly used functionals for such organic compounds include B3LYP (Becke, 3-parameter, Lee–Yang–Parr), which combines hybrid exchange and correlation functionals. researchgate.net For basis sets, Pople-style sets like 6-311++G(d,p) are often chosen as they provide a good balance between computational cost and accuracy for describing the electronic environment, including polarization and diffuse functions, which are important for molecules with electronegative atoms like fluorine and oxygen. researchgate.net

The computational process begins with a geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. Following optimization, frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. semanticscholar.org

Table 1: Illustrative DFT Methodology for Analyzing this compound

Step Method/Technique Basis Set Purpose
1. Geometry Optimization DFT (e.g., B3LYP functional) 6-311++G(d,p) Determine the most stable 3D structure and minimum energy conformation.
2. Frequency Calculation DFT (e.g., B3LYP functional) 6-311++G(d,p) Confirm the optimized structure is a true minimum (no imaginary frequencies) and predict vibrational spectra (IR, Raman).
3. Electronic Property Calculation DFT (e.g., B3LYP functional) 6-311++G(d,p) Calculate properties like HOMO/LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
4. Excited State Calculation TD-DFT 6-311++G(d,p) Predict electronic excitation energies and simulate UV-Vis absorption spectra.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that it can be more easily excited. nih.gov For aromatic amines, the HOMO is typically localized on the π-system of the aniline (B41778) ring, while the LUMO distribution can be influenced by substituents. In this compound, the electron-withdrawing fluorine and trifluoromethoxy groups are expected to influence the energy and localization of the LUMO. Analysis of the FMOs helps predict the most likely sites for electrophilic and nucleophilic attack. journalirjpac.com

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Substituted Biphenyl (B1667301) Systems

Parameter Typical Value Range Significance for Reactivity
HOMO Energy -5.0 to -6.5 eV Indicates electron-donating ability; higher energy suggests stronger donation.
LUMO Energy -1.0 to -2.5 eV Indicates electron-accepting ability; lower energy suggests stronger acceptance.
HOMO-LUMO Gap (ΔE) 3.5 to 5.0 eV Correlates with chemical stability and reactivity; a smaller gap implies higher reactivity. nih.gov
Intramolecular Charge Transfer Qualitative The spatial separation of HOMO and LUMO indicates the potential for charge transfer upon electronic excitation.

Prediction of Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies of medium to large-sized molecules. rsc.org This approach allows for the simulation of UV-Visible absorption spectra by determining the energies of vertical transitions from the ground state to various excited states. benasque.orguzh.ch

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) associated with electronic transitions, such as π → π* transitions common in aromatic systems. nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional, with range-separated hybrid functionals like CAM-B3LYP and ωB97X-D often providing more accurate results for charge-transfer excitations. arxiv.org The calculations can also be performed in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate more realistic experimental conditions. acs.org

Mechanistic Studies of Chemical Transformations

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, identifying the most plausible pathways by calculating the energies of reactants, products, intermediates, and transition states.

Reaction Pathway Energetics and Transition State Characterization

DFT calculations can be used to map the potential energy surface of a chemical reaction involving this compound, for instance, in a cross-coupling reaction to form the biphenyl scaffold. nih.gov By calculating the Gibbs free energies of all stationary points along a proposed reaction pathway, the activation energy (the energy barrier of the rate-determining step) can be determined. pku.edu.cn

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. iu.edu Its structure is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. iu.edu Identifying the transition state structure is crucial for understanding the reaction mechanism and predicting reaction rates. For example, in a Suzuki coupling to form the biphenyl bond, DFT could be used to characterize the transition states for the oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Investigations of Electron Transfer Processes

Electron transfer is a fundamental process in many chemical and biological reactions. Computational methods can provide detailed insights into intramolecular charge transfer (ICT) and the propensity of a molecule to participate in single-electron transfer (SET) events. acs.org

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and charge delocalization within a molecule. nih.gov By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with electron delocalization, providing a measure of ICT. For this compound, NBO analysis could reveal charge transfer from the amine group to the aromatic rings or the influence of the electron-withdrawing substituents.

Furthermore, the global reactivity parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, can be used to understand the electron transfer capabilities of the molecule in reactions. nih.gov Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of how the molecule will interact with other reagents in processes involving electron transfer. nih.gov

Conformational Analysis and Stereochemical Influences

The three-dimensional structure of biphenyl and its derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. In the parent biphenyl molecule, a balance between two competing factors determines its preferred conformation: the steric repulsion between the ortho-hydrogen atoms, which disfavors a planar structure, and the π-conjugation across the central C-C bond, which is maximized in a planar arrangement. Computational and experimental studies have established that biphenyl adopts a twisted conformation in the gas phase with a dihedral angle of approximately 44-45°. ic.ac.uklibretexts.org

For this compound, the presence of substituents, particularly the fluorine atom at the ortho (2') position, significantly influences its conformational landscape. Ortho substituents introduce steric hindrance that increases the energy barrier to rotation around the central C-C single bond. researchgate.net The size of the substituent is a critical factor in determining the height of this rotational barrier. While fluorine is the smallest of the halogens, its van der Waals radius is larger than that of hydrogen, leading to increased steric repulsion with the ortho-hydrogen on the adjacent ring. scispace.com This steric clash forces a non-planar conformation and raises the energy of the planar transition state required for rotation.

Computational studies on various ortho-substituted biphenyls have quantified these rotational barriers. While the barrier for unsubstituted biphenyl is quite low, the introduction of even a single ortho-substituent can increase it substantially. researchgate.netresearchgate.net This restricted rotation can lead to a phenomenon known as atropisomerism, where rotational isomers (atropisomers) can be isolated as stable enantiomers if the energy barrier is high enough (typically >19 kcal/mol). libretexts.org For a single, small ortho-substituent like fluorine, the rotational barrier is generally not high enough to permit the isolation of stable atropisomers at room temperature. scispace.com However, it does create a distinct energy minimum at a specific dihedral angle, making the twisted conformation more rigid than in unsubstituted biphenyl. Studies on 2-halobiphenyls show that the equilibrium dihedral angle is influenced by these steric effects. semanticscholar.org

The table below, compiled from theoretical calculations on related compounds, illustrates the influence of ortho-substitution on the rotational energy barriers in biphenyl systems.

Table 1: Calculated Rotational Energy Barriers for Biphenyl and an Ortho-Substituted Analog.
CompoundBarrier at 0° (Planar) (kcal/mol)Barrier at 90° (Perpendicular) (kcal/mol)Equilibrium Dihedral Angle
Biphenyl~1.4 - 1.9~1.5 - 2.1~44°
2-Fluorobiphenyl (Representative)> 4.4Data not available~50-60°

Data are representative values sourced from computational studies on biphenyl and its derivatives. scispace.comcomporgchem.com

The stereochemical influence of the 2'-fluoro group in this compound is therefore to enforce a twisted structure with a higher barrier to rotation than unsubstituted biphenyl, leading to a more defined, chiral ground-state conformation.

Q & A

Q. What are the common synthetic routes for 2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine?

The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a fluorinated aryl boronic acid reacts with a trifluoromethoxy-substituted aryl halide. For example:

  • Step 1 : Preparation of 3-(trifluoromethoxy)phenylboronic acid.
  • Step 2 : Coupling with 2-fluoro-4-iodoaniline using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF or THF .
  • Step 3 : Reduction of the nitro group (if present) to an amine using iron powder or catalytic hydrogenation .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm substituent positions (¹H, ¹³C, ¹⁹F NMR).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or EI-MS) .
  • HPLC : Assess purity (>95% typical for research-grade material) .
  • X-ray Crystallography : Resolve structural ambiguities (if crystalline) .

Q. What safety precautions are critical during handling?

  • Ventilation : Use fume hoods to avoid inhalation (H332: Harmful if inhaled) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (H315: Causes skin irritation) .
  • Storage : Keep in a dry, airtight container away from heat (P210) .
  • Waste Disposal : Follow local regulations for halogenated amines (H400: Toxic to aquatic life) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura coupling?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for electron-deficient aryl halides.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) .
  • Temperature Control : Optimize between 80–110°C to balance reaction rate and side reactions.
  • Additives : Use ligands like SPhos or XPhos to enhance catalytic activity .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)Reference
Pd(PPh₃)₄, DMF6592
PdCl₂(dppf), THF7895

Q. How does the trifluoromethoxy group influence pharmacological activity in structure-activity relationship (SAR) studies?

  • Electron-Withdrawing Effects : Enhances metabolic stability by reducing electron density on the aromatic ring .
  • Lipophilicity : The -OCF₃ group increases logP, improving blood-brain barrier penetration in CNS-targeting drugs .
  • Bioisosteric Replacement : Compare with -OCH₃ or -CF₃ groups to assess potency and selectivity .

Q. How should researchers address contradictions in spectral or biological data?

  • Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., IR, elemental analysis) .
  • Replicate Experiments : Repeat synthesis and bioassays under controlled conditions to rule out batch variability .
  • Computational Modeling : Use DFT calculations to predict NMR shifts or docking studies to explain anomalous bioactivity .

Case Study : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variations). Standardize protocols and include positive controls .

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